molecular formula C9H12N2O B6207163 (1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol, cis CAS No. 2703774-27-8

(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol, cis

Cat. No.: B6207163
CAS No.: 2703774-27-8
M. Wt: 164.2
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Description

(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol, cis is a chiral compound featuring a cyclobutane ring substituted with an amino group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridinyl-substituted cyclobutanone with an amine source under reductive amination conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, and the use of hydrogen gas or other reducing agents is common.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol, cis can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridinyl group can be reduced to a piperidinyl group under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like acyl chlorides or anhydrides for amide formation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidinyl derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol, cis is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for investigating stereoselective processes and the development of enantioselective catalysts.

Medicine

In medicinal chemistry, this compound has potential as a pharmacophore for the development of new drugs. Its structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical or thermal stability.

Mechanism of Action

The mechanism of action of (1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol, cis involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various applications, including drug development and materials science.

    Piperidine derivatives: Similar to pyrrolidine derivatives, these compounds have a six-membered nitrogen-containing ring and are widely used in pharmaceuticals.

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a fused ring structure and are known for their anticancer properties.

Uniqueness

(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol, cis is unique due to its cyclobutane ring, which imparts rigidity and distinct stereochemical properties. This makes it a valuable scaffold for the development of new compounds with specific biological activities and material properties.

Properties

CAS No.

2703774-27-8

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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